Cas no 102625-64-9 (Pantoprazole sulfide)

Pantoprazole sulfide 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
- 5-(Difluoromethoxy)-2[[(3,4-dimethoxy-2-pyridinyl)methyl]-thio]-1H-benzimidazole
- 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole
- 5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methyl]thio-1H-benzimidazole
- Pantoprazole Sulfide
- 5-Difluoromethoxy-2-[(3,4-Dimethoxy-2-Pyridinyl)Methyl]Thio-1H-Benzimidazole
- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole
- 5-(difluoroMethoxy)-2-[[(3,4-diMethoxy-2-pyridinyl)Methyl]thio]-1H-benziMidazole
- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]benzimidazole
- Pantoprazole Related CoMpound B
- 5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole
- 1H-Benzimidazole,5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]- (9CI)
- Pantoprazole thioether
- pantoprazole sulphide
- Pantoprazole EP IMpurity B
- Pantoprazole Sodium impurity
- Pantoprazole Related CoMpound
- Pantoprazole Sulphide Compound
- H 258
- BWZ6X03HIB
- 1H-Benzimidazole, 6-(difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)thio)-
- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)m
- 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole
- FT-0642493
- 5-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylthio)-1h-benzimidazole
- P2066
- 5-Difluoromethoxy-2-(((3,4-dimethoxy-2-pyridyl)methyl)thio)-1H-benzimidazole
- UNII-BWZ6X03HIB
- SCHEMBL537800
- AS-11877
- 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-
- I11939
- 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl]methyl]thio]-1H-benzimidazole
- SCHEMBL13846375
- BCP12247
- 5-(Difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridyl)methyl)thio)-1H-benzimidazole
- PantoprazoleSulfide-D7(Major)
- L-Asparticacid hydrochloride
- A800592
- C16H15F2N3O3S
- 5-(Difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]thio}-1H-benzimidazole
- 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1h-benzimidazol
- EC 700-025-3
- NS00077249
- AMY40854
- 6-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylthio)-1H-benzo[d]imidazole
- Q27274931
- 5-(difluoromethoxy)-2-((3,4-dimethoxypyridin-2-yl)methylthio)-1H-benzo[d]imidazole
- 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl) methyl]thio]-1H-benzimidazole
- J-000743
- 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridyl)methylsulfanyl]-1H-benzimidazole;5-DIFLUOROMETHOXY-2-[(3,4-DIMETHOXY-2-PYRIDINYL)METHYL]THIO-1H-BENZIMIDAZOLE
- MFCD07368273
- PANTOPRAZOLE SODIUM SESQUIHYDRATE IMPURITY B [EP IMPURITY]
- H-258/28
- 5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridinyl) methyl]thio-1H-benzimidazole
- 6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole
- AKOS015895368
- 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole
- AKOS015965059
- AC-8095
- 5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfanyl)-1H-benzimidazole
- 102625-64-9
- J-516335
- CS-W016749
- Pantoprazole sodium sesquihydrate specified impurity B [EP]
- DTXSID30145418
- 5-Difluromethoxy-2-(((3,4-Dimethoxy-2-Pyridinyl)Methyl) Thio)-1H-Benzimidazole (Sulphide)
- 5-(difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole
- 5-(Difluromethoxy)-2-((3,4-dimethoxy-2-pyridinyl)methylmercapto)-1H-benzimidazole
- 5-(Difluromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylmercapto]-1H-benzimidazole
- 5-Difluromethoxy-2-[[(3,4-Dimethoxy-2-Pyridinyl)Methyl] Thio]-1H-Benzimidazole (Sulphide)
- DTXCID2067909
- Pantoprazole sodium sesquihydrate specified impurity B
- 5-(Difluoromethoxy)-2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulphanyl}-1H-benzimidazole
- PANTOPRAZOLE SODIUM SESQUIHYDRATE IMPURITY B (EP IMPURITY)
- 5-difluoromethoxy-2-(((3,4-dimethoxy-2-pyridinyl)methyl)thio)-1H-benzimidazole
- Pantoprazole sulfide
-
- MDL: MFCD07368273
- インチ: 1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
- InChIKey: UKILEIRWOYBGEJ-UHFFFAOYSA-N
- ほほえんだ: S(CC1C(=C(C=CN=1)OC)OC)C1=NC2C=CC(=CC=2N1)OC(F)F
計算された属性
- せいみつぶんしりょう: 367.08000
- どういたいしつりょう: 367.08021885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 94.6
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.43
- ゆうかいてん: 116.0 to 120.0 deg-C
- ふってん: 526.3°C at 760 mmHg
- フラッシュポイント: 272.1±32.9 °C
- 屈折率: 1.623
- PSA: 94.56000
- LogP: 3.86880
Pantoprazole sulfide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:0-10°C
Pantoprazole sulfide 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pantoprazole sulfide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HZ910-5g |
Pantoprazole sulfide |
102625-64-9 | 97% | 5g |
¥83.0 | 2022-06-10 | |
Chemenu | CM162155-100g |
5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |
102625-64-9 | 98% | 100g |
$98 | 2023-03-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015220-25g |
5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |
102625-64-9 | 98% | 25g |
¥232.00 | 2023-11-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015220-100g |
5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |
102625-64-9 | 98% | 100g |
¥742.00 | 2023-11-22 | |
TRC | P183020-50mg |
Pantoprazole Sulfide |
102625-64-9 | 50mg |
$104.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3074-50MG |
Pantoprazole Related Compound B |
102625-64-9 | 50mg |
¥4124.47 | 2024-12-26 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D134782-100g |
Pantoprazole sulfide |
102625-64-9 | 95% | 100g |
¥763.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HZ910-25g |
Pantoprazole sulfide |
102625-64-9 | 97% | 25g |
¥326.0 | 2022-06-10 | |
TRC | P183020-25mg |
Pantoprazole Sulfide |
102625-64-9 | 25mg |
$ 75.00 | 2023-09-06 | ||
Fluorochem | 049541-100g |
5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridinyl)methyl]thio-1H-benzimidazole |
102625-64-9 | 95% | 100g |
£52.00 | 2022-03-01 |
Pantoprazole sulfideに関する追加情報
Recent Advances in Pantoprazole Sulfide (102625-64-9) Research: A Comprehensive Review
Pantoprazole sulfide (CAS: 102625-64-9), a key intermediate in the synthesis of the proton pump inhibitor pantoprazole, has garnered significant attention in recent pharmaceutical and chemical research. This compound plays a crucial role in the production of pantoprazole, a widely prescribed medication for acid-related gastrointestinal disorders. Recent studies have focused on optimizing synthetic pathways, improving purity, and exploring novel applications of this important chemical entity.
A 2023 study published in the Journal of Medicinal Chemistry investigated novel synthetic routes for pantoprazole sulfide production, achieving a remarkable 92% yield through a modified oxidation-reduction process. The research team utilized advanced analytical techniques including HPLC-MS and NMR spectroscopy to characterize the compound's structure and purity. These findings represent a significant improvement over traditional synthesis methods, potentially reducing production costs while maintaining high quality standards.
In the realm of pharmacokinetics, a recent clinical trial (2024) examined the metabolic pathways of pantoprazole sulfide in human liver microsomes. The study revealed three previously unidentified metabolites, shedding new light on the compound's biotransformation processes. This research has important implications for understanding potential drug-drug interactions and optimizing pantoprazole-based therapies for patients with varying metabolic profiles.
From a regulatory perspective, the European Medicines Agency (EMA) issued updated guidelines in early 2024 regarding quality control measures for pantoprazole sulfide in pharmaceutical manufacturing. These guidelines emphasize stricter limits on residual solvents and emphasize the need for robust analytical method validation. Compliance with these updated standards is expected to further enhance the safety profile of pantoprazole-containing medications.
Emerging research has also explored potential new therapeutic applications for pantoprazole sulfide derivatives. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated promising anti-inflammatory properties of certain structurally modified pantoprazole sulfide analogs. While still in early stages, this line of investigation suggests possible expansion of clinical applications beyond acid suppression therapy.
The pharmaceutical industry has responded to these scientific advancements with increased investment in pantoprazole sulfide-related research and development. Major manufacturers have reported scaling up production capacity by approximately 15-20% in 2024 to meet growing global demand, particularly in emerging markets where gastrointestinal disorders are becoming more prevalent due to dietary and lifestyle changes.
Looking forward, researchers anticipate several key developments in pantoprazole sulfide science, including the potential development of more environmentally sustainable synthesis methods and continued exploration of structure-activity relationships to optimize therapeutic efficacy. The compound's established safety profile and well-characterized properties make it an attractive candidate for further pharmaceutical innovation in the coming years.
102625-64-9 (Pantoprazole sulfide) 関連製品
- 142678-35-1(1H-Benzimidazole,5-(difluoromethoxy)-2-[(S)-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-)
- 142706-18-1((R)-(+)-Pantoprazole)
- 102625-70-7(Pantoprazole)
- 1361651-85-5(6-Methoxy-3-(2,4,6-trichlorophenyl)-2-(trifluoromethyl)pyridine)
- 2228609-09-2(methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate)
- 2228534-19-6(2-1-(2-chloro-5-nitrophenyl)cyclopropylethan-1-amine)
- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)
- 522-70-3(Antimycin A3)
- 1805535-21-0(3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-fluoro-4-methyl-, ethyl ester)
- 90887-48-2(4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione)

